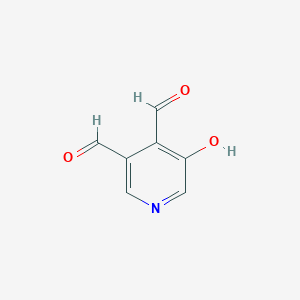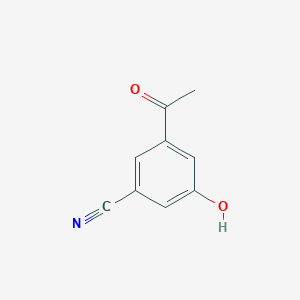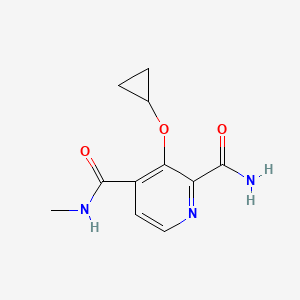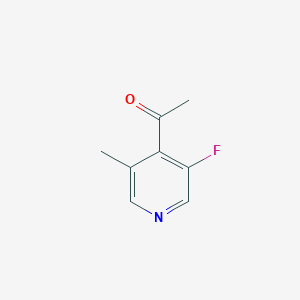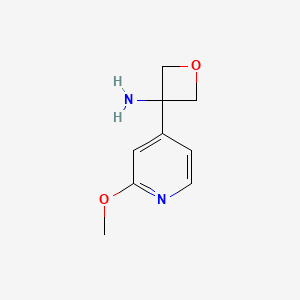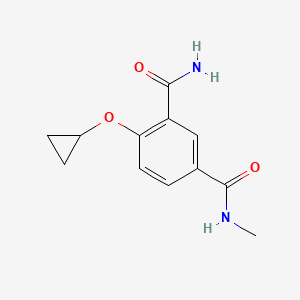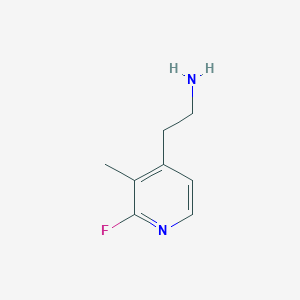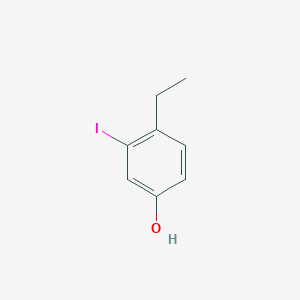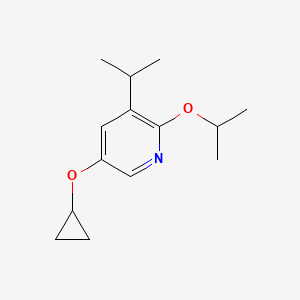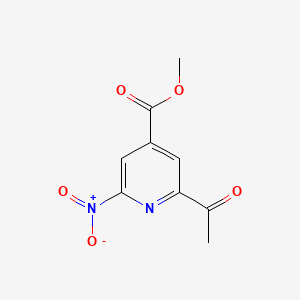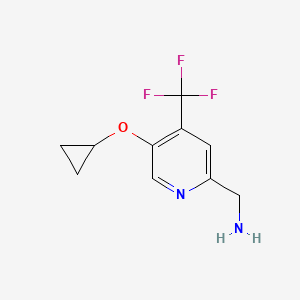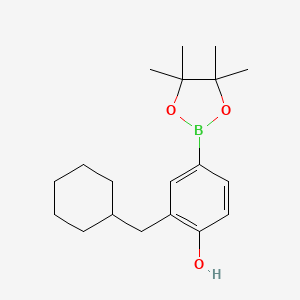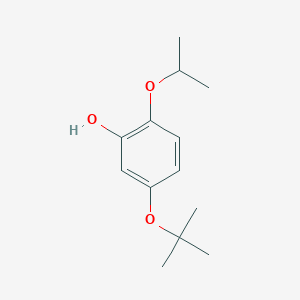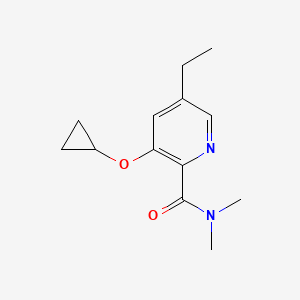
(6-Acetyl-4-iodopyridin-2-YL)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Acetyl-4-iodopyridin-2-YL)acetic acid is an organic compound with the molecular formula C9H8INO3 It is a derivative of pyridine, featuring an acetyl group at the 6th position, an iodine atom at the 4th position, and an acetic acid moiety at the 2nd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (6-Acetyl-4-iodopyridin-2-YL)acetic acid typically involves the iodination of a pyridine derivative followed by acetylation and carboxylation. One common method includes:
Iodination: Starting with 2-acetylpyridine, the compound is iodinated at the 4th position using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Acetylation: The iodinated intermediate is then acetylated using acetic anhydride in the presence of a catalyst like sulfuric acid.
Carboxylation: Finally, the acetylated product undergoes carboxylation using carbon dioxide under high pressure and temperature to introduce the acetic acid moiety.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the iodine atom, potentially replacing it with hydrogen or other substituents.
Substitution: The iodine atom can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of (6-Acetyl-4-carboxypyridin-2-YL)acetic acid.
Reduction: Formation of (6-Acetylpyridin-2-YL)acetic acid.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(6-Acetyl-4-iodopyridin-2-YL)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly for compounds targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (6-Acetyl-4-iodopyridin-2-YL)acetic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the iodine atom and the acetyl group can influence its binding affinity and specificity.
Comparación Con Compuestos Similares
(6-Acetylpyridin-2-YL)acetic acid: Lacks the iodine atom, which may result in different reactivity and biological activity.
(4-Iodopyridin-2-YL)acetic acid: Lacks the acetyl group, which can affect its chemical properties and applications.
(6-Acetyl-4-bromopyridin-2-YL)acetic acid:
Uniqueness: The presence of both the iodine atom and the acetyl group in (6-Acetyl-4-iodopyridin-2-YL)acetic acid makes it a versatile compound for various chemical reactions and applications. Its unique structure allows for specific interactions with biological targets, making it valuable in drug development and other research areas.
Propiedades
Fórmula molecular |
C9H8INO3 |
|---|---|
Peso molecular |
305.07 g/mol |
Nombre IUPAC |
2-(6-acetyl-4-iodopyridin-2-yl)acetic acid |
InChI |
InChI=1S/C9H8INO3/c1-5(12)8-3-6(10)2-7(11-8)4-9(13)14/h2-3H,4H2,1H3,(H,13,14) |
Clave InChI |
IRRKENMVDWEYPP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=CC(=N1)CC(=O)O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


